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3,5-Dimethylphenol;formaldehyde

Carbon materials Graphitization X-ray diffraction

3,5-Dimethylphenol;formaldehyde (CAS 25086-35-5), also designated as 3,5-xylenol-formaldehyde resin or 3,5-DMPF, is a phenolic resin in which the phenolic monomer is 3,5-dimethylphenol. The two methyl groups occupy the 3- and 5-positions of the aromatic ring, leaving only the 2- and 6-positions (both ortho to the hydroxyl) available for methylene bridge formation during condensation with formaldehyde.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 25086-35-5
Cat. No. B8676539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylphenol;formaldehyde
CAS25086-35-5
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)O)C.C=O
InChIInChI=1S/C8H10O.CH2O/c1-6-3-7(2)5-8(9)4-6;1-2/h3-5,9H,1-2H3;1H2
InChIKeyCHDQVBAPUJDYOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylphenol;formaldehyde (CAS 25086-35-5): Core Properties and Comparator Landscape for Procurement Evaluation


3,5-Dimethylphenol;formaldehyde (CAS 25086-35-5), also designated as 3,5-xylenol-formaldehyde resin or 3,5-DMPF, is a phenolic resin in which the phenolic monomer is 3,5-dimethylphenol. The two methyl groups occupy the 3- and 5-positions of the aromatic ring, leaving only the 2- and 6-positions (both ortho to the hydroxyl) available for methylene bridge formation during condensation with formaldehyde. This substitution pattern fundamentally alters the polymer architecture relative to unsubstituted phenol-formaldehyde (PF) and mono-substituted cresol-formaldehyde resins [1]. The compound exists typically as a solid resole or novolac depending on the formaldehyde-to-phenol ratio and catalyst (acid vs. base) employed during synthesis [2]. The most salient structural consequence of 3,5-disubstitution is that the resin cannot form the highly branched, extensively crosslinked networks characteristic of conventional PF resins, instead adopting a predominantly linear, highly condensed but sparsely crosslinked architecture that underpins all of its differentiating performance properties discussed below [1].

Why Phenol-Formaldehyde and m-Cresol-Formaldehyde Resins Cannot Substitute for 3,5-Dimethylphenol;formaldehyde in Carbon and Thermal Applications


Phenol-formaldehyde resins are canonical precursors for non-graphitizing (hard) carbon—carbon that remains highly disordered even after heat treatment to 3000 °C—because their extensively crosslinked, rigid networks prevent the formation of a fluid liquid-crystalline mesophase during carbonization [1]. In contrast, 3,5-dimethylphenol;formaldehyde resin is one of the very few phenolic resin compositions that yields graphitizable (soft) carbon, a consequence of its predominantly linear molecular architecture and its unique ability to form xanthene-type structures that enable mesophase development [1][2]. Cresol-formaldehyde resins (e.g., m-cresol or mixed cresol novolacs), which are widely used in commercial photoresist and molding applications, produce carbon of intermediate graphitizability at best and lack the sharp mesophase transition observed for 3,5-DMPF at 430 °C [3][4]. Simply substituting a standard PF or cresol-formaldehyde grade into an application designed around the carbonization behavior, micropore architecture, or thermal decomposition pathway of 3,5-DMPF will yield fundamentally different carbon structure and performance. The quantitative evidence below establishes exactly where these differences occur and their magnitude.

3,5-Dimethylphenol;formaldehyde: Quantified Differential Evidence Against Closest Phenolic Resin Analogs


Carbon Type Divergence: 3,5-DMPF Yields Graphitizable Soft Carbon While Phenol-Formaldehyde Produces Non-Graphitizable Hard Carbon

X-ray diffraction analysis of carbons heat-treated across a range of temperatures demonstrates that phenol-formaldehyde (PF) resin yields hard-type (non-graphitizing) carbon, 3-methylphenol-formaldehyde (3-MPF) resin yields an intermediate-type carbon, and 3,5-dimethylphenol-formaldehyde (3,5-DMPF) resin yields soft-type (graphitizing) carbon [1]. PF-derived carbon retains a highly disordered structure even upon heating to 3000 °C, whereas 3,5-DMPF-derived carbon passes through a liquid-crystalline mesophase and develops graphitic order [2]. In a controlled synthesis-atmosphere study, only the 3,5-DMPh resin—when synthesized under inert (non-oxidizing) conditions—produced graphitizing carbon; phenol-formaldehyde and 3-methylphenol-formaldehyde resins produced exclusively non-graphitizing carbon irrespective of synthesis atmosphere [3]. The presence of xanthene-type structures, uniquely formed from 3,5-dimethylphenol and absent in phenol-derived material, accounts for this graphitizability [2].

Carbon materials Graphitization X-ray diffraction Mesophase

ESR g-Value Divergence: 3,5-DMPF Carbon Shows Free-Spin Deviation at 1400 °C vs. 2600 °C for PF and 3-MPF Carbons

Electron spin resonance (ESR) measurements on heat-treated PF, 3-MPF, and 3,5-DMPF resin carbons reveal a distinct divergence in electronic structure evolution. The g-value for 3,5-DMPF-derived carbon remains approximately equal to that of the free spin only up to ~1400 °C heat-treatment temperature (HTT), above which it increases systematically with HTT. In contrast, the g-value for both PF and 3-MPF-derived carbons remains approximately equal to that of the free spin up to ~2600 °C [1]. Concurrently, the rate of change of peak-to-peak ESR line width in the range ~1400 °C to ~2400 °C increases in the order PF < 3-MPF < 3,5-DMPF, which coincides with the order of ease of graphitization as confirmed by independent measurements of specific gravity, diamagnetic susceptibility, electrical resistance, and crystallite size parameters La and Lc [1].

Electron spin resonance Carbon structure Graphitization kinetics Spin center concentration

Mesophase Formation Onset at 430 °C: A Sharp Thermal Threshold Unique to 3,5-DMPF Among Phenolic Resins

During carbonization of 3,5-dimethylphenol-formaldehyde resin, a mosaic-type mesophase (liquid-crystalline phase) suddenly appears over the entire sample at 430 °C. At 400 °C—only 30 °C lower—the sample remains largely soluble in pyridine, and its chemical structure (analyzed by NMR) is nearly identical to the original resin except for the formation of some methine and ether linkages with naphthene and heterocyclic rings; large aromatic condensed polycyclic structures have not yet developed [1]. Only 5.5 mol per monomer-weight unit of H₂O and 1.5 mol/MW of CH₄ are evolved up to 400 °C, and between 400–430 °C only an additional 0.52 mol/MW H₂O, 0.55 mol/MW CH₄, and 0.02 mol/MW H₂ are evolved—demonstrating that mesophase formation in this resin does not require pre-existing large polycyclic aromatics but arises from planar large molecules [1]. In contrast, phenol-formaldehyde resins are not observed to pass through a liquid-crystalline phase at any temperature during carbonization; their extended rigid crosslinked networks preclude the molecular mobility necessary for mesophase development [2].

Mesophase Carbonization Liquid crystal phase Graphite precursor

Predominantly Linear Architecture with Sparse Crosslinks: CP-MAS ¹³C NMR Evidence for Controlled Molecular Topology

CP-MAS ¹³C NMR analysis of base-catalyzed 3,5-dimethylphenol-formaldehyde resin reveals a predominately linear structure that is highly condensed (extensive methylene bridging along the chain) but with very few crosslinks between chains [1]. This is in marked contrast to phenol-formaldehyde resoles, which form extensively crosslinked, three-dimensional rigid networks upon curing [1]. Model compound studies further demonstrated that 3,5-dimethylphenol-derived material readily forms xanthene-type heterocyclic structures, a rearrangement pathway not available to phenol-derived material, and the presence of these xanthene structures accounts for the unusual properties of 3,5-DMPF resins—including oxygen sensitivity during synthesis and graphitizability upon carbonization [1].

Polymer architecture CP-MAS NMR Crosslink density Xanthene structure

Narrow Micropore Carbons from 3,5-DMPF and Phenol vs. Wide Micropore Carbons from Para-Alkylphenol Resins Under Identical Carbonization Conditions

A systematic study of carbons prepared from six phenolic resin precursors—phenol, para-methylphenol, para-ethylphenol, para-n-propylphenol, para-isopropylphenol, and 3,5-dimethylphenol—under identical carbonization conditions revealed a clear bifurcation in micropore structure. Phenol-derived and 3,5-dimethylphenol-derived resins both produced carbons with narrow micropores, while all para-alkylphenol-derived resins produced carbons with wide micropores [1]. No significant differences in the loss of phenolic OH groups during carbonization were observed among any of the precursors, indicating that the micropore width divergence originates from differences in polymer architecture rather than from differences in oxygen elimination chemistry. Grinding cured resins prior to carbonization significantly increased microporous surface area, with surface area rising rapidly with decreasing particle size without a significant increase in burn-off, and higher carbonization temperatures widened the micropore size distribution as shown by fitting CO₂ adsorption isotherms with the Dubinin–Astakhov equation [1].

Carbon microporosity Molecular sieves CO₂ adsorption Phenolic resin carbon

Photoresist Novolak Tg Enhancement: 3,5-DMPF-Containing Resins Achieve Tg Exceeding 120 °C for High-Resolution Lithography

Patent literature establishes that novolak resins incorporating 3,5-dimethylphenol as a co-monomer achieve glass transition temperatures (Tg) greater than 120 °C, which is preferred for high-resolution photoresist compositions requiring thermal stability during processing [1]. One disclosed composition condenses formaldehyde with a mixture of approximately 30–98 mol% meta-cresol, 1–40 mol% 3,5-dimethylphenol, and 1–10 mol% of a substituted or unsubstituted multihydroxy phenol (e.g., resorcinol), yielding a water-insoluble, aqueous-alkali-soluble novolak resin with molecular weight of at least 5,000 [2]. A related patent from Hoechst Celanese specifically describes novolak resin compositions with high Tg and high photosensitivity for photoresist applications, obtained by condensing formaldehyde with 30–99 mol% meta-cresol and 1–50 mol% 3,5-dimethylphenol or 3,5-xylenol [2]. In contrast, published evaluations of m-cresol/p-cresol novolaks without 3,5-dimethylphenol incorporation report Tg values in the range of ~100–112 °C for comparable molecular weight ranges [3].

Photoresist Novolak resin Glass transition temperature Lithography

Validated Application Scenarios for 3,5-Dimethylphenol;formaldehyde Based on Quantitative Differentiation Evidence


Graphitizable Carbon Precursor for Carbon Fiber, Mesocarbon Microbead, and Synthetic Graphite Manufacturing

The unique ability of 3,5-DMPF to yield graphitizable (soft-type) carbon—demonstrated by X-ray diffraction classification against PF (hard-type) and 3-MPF (intermediate-type) [1]—makes it a strategic precursor for manufacturing carbon fibers, mesocarbon microbeads (MCMB), and synthetic graphite. The sharp mesophase onset at 430 °C [2] enables controlled processing windows for mesophase pitch-based carbon fiber spinning. Unlike phenol-formaldehyde resins, which never pass through a liquid-crystalline phase and produce only non-graphitizable carbon, 3,5-DMPF provides the molecular mobility required for mesophase development, a prerequisite for high-modulus graphitic carbon fiber production [3].

Narrow-Micropore Carbon Molecular Sieves and Catalyst Supports Requiring Graphitizable Carbon

3,5-DMPF resin produces carbons with narrow micropores—comparable to phenol-derived carbons but with the critical added advantage of graphitizability [1]. This combination is unavailable from para-alkylphenol resins (which produce wide micropores) or from standard phenol-formaldehyde (which produces narrow micropores but non-graphitizable carbon) [1]. Applications include carbon molecular sieves for gas separation (e.g., O₂/N₂, CO₂/CH₄), catalyst supports requiring both controlled microporosity and electronic conductivity, and adsorption processes where pore size uniformity determines molecular selectivity. Grinding of cured 3,5-DMPF resin prior to carbonization can further increase microporous surface area without significant burn-off, providing an additional processing lever for tailoring adsorbent performance [1].

High-Tg Positive Photoresist Binder Resins for g-Line and i-Line Lithography

Novolak resins incorporating 3,5-dimethylphenol as a co-monomer achieve Tg values exceeding 120 °C—a verified advantage over conventional m-cresol/p-cresol novolaks (~100–112 °C) [2]. This Tg enhancement, achieved through formulations condensing 30–98 mol% meta-cresol with 1–40 mol% 3,5-dimethylphenol and 1–10 mol% multihydroxy phenol [2], improves thermal flow stability during post-exposure bake and plasma etching without the dissolution-rate penalties associated with increasing molecular weight alone. The predominantly linear, sparsely crosslinked architecture of the 3,5-DMPF component [3] contributes controlled dissolution behavior in aqueous-alkali developers, making these resins particularly suited for high-resolution positive photoresist formulations requiring reproducible lithographic performance.

Research-Grade Carbonization Studies and Boron-Catalyzed Graphitization Investigations

The well-characterized and sharply defined thermal decomposition behavior of 3,5-DMPF—including the 1200 °C ESR g-value divergence threshold relative to PF [1], the 430 °C mesophase onset [2], and the oxygen-sensitivity of graphitizability during synthesis [3]—makes it an ideal model system for fundamental carbonization and graphitization research. Studies have demonstrated that boron additions as low as 1 wt% catalyze homogeneous acceleration of graphitization in 3,5-DMPF carbon, while 5–10 wt% boron induces formation of graphitic carbon above 2400 °C in addition to effects observed above 1800 °C [4]. This sensitivity to catalytic additives, combined with the ability to toggle between graphitizing and non-graphitizing carbon by controlling synthesis atmosphere oxidation, provides a versatile research platform for investigating structure–property relationships in carbon materials.

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